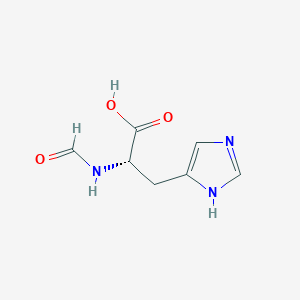

N-Formyl-L-histidine

Vue d'ensemble

Description

“N-Formyl-L-histidine” is a compound that shows a competitive inhibition against L-histidine ammonia-lyase . It inhibits urocanic acid formation from L-histidine . It has a molecular formula of C7H9N3O3 .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components . The formyl peptide receptor 1 (FPR1) is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria . Both structures of FPR1 adopt an active conformation and exhibit a binding pocket containing the R201 5.38 XXXR205 5.42 (RGIIR) motif for formyl group interaction and receptor activation .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps . The formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst is a key step in the process . This process involves the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C7H9N3O3 . It is a solid at 20 degrees Celsius . Its CAS RN is 15191-21-6 .

Applications De Recherche Scientifique

Capteurs de fluorescence

N-Formyl-L-histidine a été utilisé dans la construction de capteurs de fluorescence pour la détection de L-histidine . Dans une étude, des nanoclusters d'argent modulés par Cu 2+ ont été construits pour la détection activable, sans marquage, de L-histidine . La fluorescence de ces nanoclusters a été éteinte par Cu 2+ par transfert d'énergie ou d'électrons. Cependant, la fluorescence éteinte pourrait être restaurée de manière spectaculaire en présence de L-histidine en raison de la libération de Cu 2+ des nanoclusters et de la chélation entre le groupe imidazole de L-histidine et Cu 2+ .

Affinité de liaison à la histidyl-ARNt synthétase

this compound présente une affinité de liaison pour la histidyl-ARNt synthétase avec une valeur K de 4,6 μM . Cette interaction est importante dans la synthèse des protéines, car la histidyl-ARNt synthétase est responsable de la fixation de l'histidine à l'ARN de transfert (ARNt), qui est ensuite utilisé pour incorporer l'histidine dans les protéines lors de la traduction.

Inhibition de la L-histidine ammonia-lyase

this compound montre une inhibition compétitive contre la L-histidine ammonia-lyase . Cette enzyme catalyse la première réaction du catabolisme de l'histidine, la conversion de l'histidine en acide urocanique. This compound inhibe la formation d'acide urocanique à partir de L-histidine avec une valeur K de 4,26 mM .

Utilisation en recherche

this compound est utilisé à des fins de recherche . Ses interactions avec diverses enzymes et son rôle dans différents processus biologiques en font un outil précieux en recherche biochimique et biomédicale.

Mécanisme D'action

Target of Action

N-Formyl-L-histidine shows a competitive inhibition against L-histidine ammonia-lyase . It also shows binding affinity to histidyl-tRNA synthetase with a Ki value of 4.6 μM . These enzymes play crucial roles in the histidine degradation pathway and protein synthesis, respectively.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it competitively inhibits L-histidine ammonia-lyase, preventing the conversion of L-histidine to urocanic acid . It also binds to histidyl-tRNA synthetase, potentially affecting protein synthesis .

Biochemical Pathways

This compound is involved in the histidine degradation pathway. In this pathway, L-histidine is initially converted to urocanate and ammonia by histidine ammonia-lyase (HutH1). Urocanase (HutU) then transforms urocanate to L-5-imidazolone-4-propionate, which is subsequently hydrolyzed to N-formimino-L-glutamate by imidazolone propionate amidohydrolase (HutI) . This compound is a product of this pathway and can further be processed by other enzymes .

Pharmacokinetics

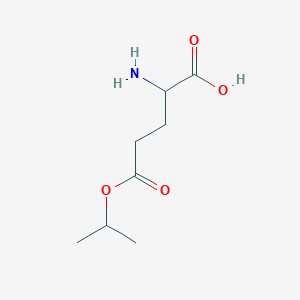

The pharmacokinetics of l-histidine, a related compound, have been investigated

Result of Action

The action of this compound results in the inhibition of L-histidine ammonia-lyase, thereby preventing the formation of urocanic acid from L-histidine . This could potentially disrupt the histidine degradation pathway and affect the levels of histidine and its metabolites in the body .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-Formyl-L-histidine has been shown to bind to histidyl-tRNA synthetase with a Ki value of 4.6 μM . It also exhibits competitive inhibition against L-histidine ammonia-lyase, inhibiting the formation of urocanic acid from L-histidine with a Ki value of 4.26 mM .

Cellular Effects

It is known that histidine, the parent compound of this compound, plays a crucial role in protein synthesis and is involved in numerous cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with enzymes such as histidyl-tRNA synthetase and L-histidine ammonia-lyase . By binding to these enzymes, this compound can influence their activity and thus affect various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known that the growth rate on this compound depends greatly on its concentration in the medium .

Metabolic Pathways

This compound is involved in the histidine metabolism pathway . It interacts with enzymes such as histidyl-tRNA synthetase and L-histidine ammonia-lyase, which play crucial roles in this metabolic pathway .

Subcellular Localization

It is known that histidine, the parent compound of this compound, plays a crucial role in protein synthesis and is involved in numerous cellular processes .

Propriétés

IUPAC Name |

2-formamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQVSLVQIFFQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15191-21-6 | |

| Record name | NSC334340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

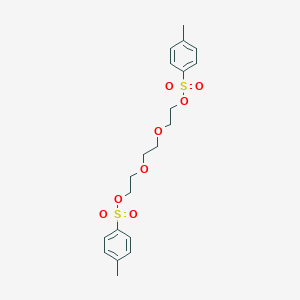

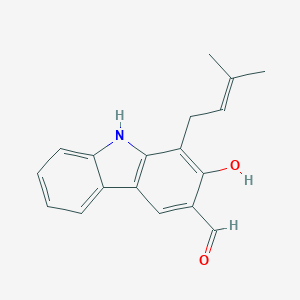

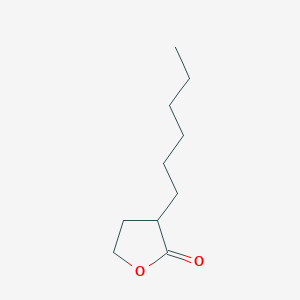

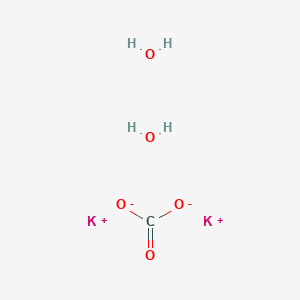

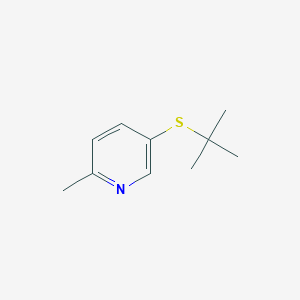

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)

![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)